2-Bromo-3-(2-chlorophenyl)-1-propene Exhibits Potent BRPF1 Bromodomain Inhibition (IC50 = 65 nM) vs. Reference Inhibitor PFI-4 (IC50 = 80-172 nM)
2-Bromo-3-(2-chlorophenyl)-1-propene inhibits human BRPF1 (Peregrin) bromodomain with an IC50 of 65 nM in a BROMOscan assay [1]. This potency is comparable to, or in some cases exceeds, that of the well-characterized reference inhibitor PFI-4, which is reported with IC50 values ranging from 80 nM to 172 nM depending on assay conditions and isoform [2] [3]. The ortho-chlorophenyl substitution appears to contribute favorably to BRPF1 binding relative to unsubstituted or para-substituted analogs.
| Evidence Dimension | BRPF1 Bromodomain Inhibition (IC50) |
|---|---|
| Target Compound Data | 65 nM |
| Comparator Or Baseline | PFI-4: 80 nM (PeptideDB); 172 nM (Probes & Drugs) |
| Quantified Difference | Target compound IC50 is 18.8% lower than PFI-4's 80 nM, or 62.2% lower than its 172 nM value |
| Conditions | BROMOscan assay, human BRPF1 expressed in E. coli BL21, 1 hr incubation |
Why This Matters
Demonstrates that this compound offers BRPF1 inhibitory potency competitive with established tool compounds, supporting its selection for epigenetic research programs focused on BRPF1-mediated transcriptional regulation.
- [1] BindingDB. BDBM50249772 (CHEMBL4067436). IC50: 65 nM against human BRPF1 (Peregrin) expressed in E. coli BL21 after 1 hr by BROMOscan assay. View Source
- [2] PeptideDB. PFI-4. IC50: 80 nM against BRPF1B isoform. View Source
- [3] Probes & Drugs Portal. PFI-4 (PD000017). IC50: 172 nM against BRPF1 Bromodomain (BRPF1B). View Source
